molecular formula C9H12ClN5 B10909785 1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine

1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine

Cat. No.: B10909785
M. Wt: 225.68 g/mol
InChI Key: HARQDMXDYFZQJS-UHFFFAOYSA-N
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Description

1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2, and three carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine typically involves the cyclocondensation of hydrazine with a carbonyl system. One common method is the reaction of 4-chloro-1H-pyrazole with 3,5-dimethyl-1H-pyrazole-4-carbaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis or green chemistry approaches to enhance yield and reduce environmental impact. These methods often employ catalysts such as vitamin B1 or other eco-friendly reagents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium nitrite, halogenating agents.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its bioactive effects. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects, or interact with DNA, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group and a dimethylpyrazole moiety makes it a versatile scaffold for further functionalization and application in various fields .

Properties

Molecular Formula

C9H12ClN5

Molecular Weight

225.68 g/mol

IUPAC Name

1-[(4-chloropyrazol-1-yl)methyl]-3,5-dimethylpyrazol-4-amine

InChI

InChI=1S/C9H12ClN5/c1-6-9(11)7(2)15(13-6)5-14-4-8(10)3-12-14/h3-4H,5,11H2,1-2H3

InChI Key

HARQDMXDYFZQJS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CN2C=C(C=N2)Cl)C)N

Origin of Product

United States

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